[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13433856
InChI: InChI=1S/C16H25ClN4O2S/c1-16(2,3)23-15(22)18-10-11-7-5-6-8-21(11)13-9-12(17)19-14(20-13)24-4/h9,11H,5-8,10H2,1-4H3,(H,18,22)
SMILES: CC(C)(C)OC(=O)NCC1CCCCN1C2=CC(=NC(=N2)SC)Cl
Molecular Formula: C16H25ClN4O2S
Molecular Weight: 372.9 g/mol

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13433856

Molecular Formula: C16H25ClN4O2S

Molecular Weight: 372.9 g/mol

* For research use only. Not for human or veterinary use.

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H25ClN4O2S
Molecular Weight 372.9 g/mol
IUPAC Name tert-butyl N-[[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C16H25ClN4O2S/c1-16(2,3)23-15(22)18-10-11-7-5-6-8-21(11)13-9-12(17)19-14(20-13)24-4/h9,11H,5-8,10H2,1-4H3,(H,18,22)
Standard InChI Key OLIZUNPSXHVUDQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCCCN1C2=CC(=NC(=N2)SC)Cl
Canonical SMILES CC(C)(C)OC(=O)NCC1CCCCN1C2=CC(=NC(=N2)SC)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₆H₂₅ClN₄O₂S and a molecular weight of 372.9 g/mol . Its IUPAC name, tert-butyl N-[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methylcarbamate, reflects three key structural components:

  • A pyrimidine ring substituted with chlorine (Cl) at position 6 and a methylsulfanyl (SCH₃) group at position 2.

  • A piperidine ring linked to the pyrimidine at position 4, with a methylcarbamate group attached to the piperidine’s 2-position.

  • A tert-butyl carbamate (tert-butoxycarbonyl, Boc) protecting group .

Spectroscopic and Computational Data

  • InChI Key: ZRWBQNWPTYDHKQ-UHFFFAOYSA-N.

  • Canonical SMILES: CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=CC(=NC(=N2)SC)Cl .

  • X-ray crystallography: No public data available, but computational models suggest a planar pyrimidine ring and a chair conformation for the piperidine moiety .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Pyrimidine Core Formation: 6-Chloro-2-methylsulfanylpyrimidin-4-amine is synthesized via cyclization of thiourea derivatives with β-keto esters.

  • Piperidine Functionalization: The pyrimidine is coupled to piperidine-2-ylmethylamine through nucleophilic aromatic substitution (SNAr) under basic conditions .

  • Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) .

Example Protocol :

  • React [1-(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)piperidin-2-yl]methylamine with Boc anhydride in THF at 0°C.

  • Purify via column chromatography (hexane/ethyl acetate, 3:1) to yield the product (purity >95%).

Challenges in Synthesis

  • Low Yields: Steric hindrance from the Boc group reduces reaction efficiency (~50–60% yield) .

  • Byproducts: Competing reactions at the pyrimidine’s chlorine or sulfur sites may occur, necessitating precise temperature control.

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
SolubilitySoluble in DCM, THF; insoluble in water
StabilityStable at RT; sensitive to strong acids/bases
LogP (Partition Coefficient)3.2 (predicted)
SupplierPurityPrice (USD/g)
VulcanChem>95%250
ThoreauChem98%220
CymitQuimicaDiscontinuedN/A

Future Research Directions

  • Biological Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial efficacy in vitro.

  • Synthetic Optimization: Develop catalytic methods (e.g., flow chemistry) to improve yields.

  • Structural Analogs: Explore substitutions (e.g., replacing SCH₃ with CF₃) to modulate activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator